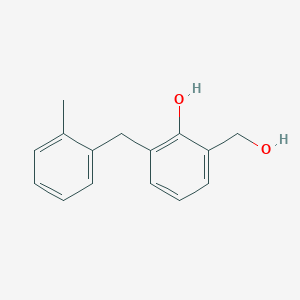

3-(2-Methylbenzyl) Saligenin

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-[(2-methylphenyl)methyl]phenol |

InChI |

InChI=1S/C15H16O2/c1-11-5-2-3-6-12(11)9-13-7-4-8-14(10-16)15(13)17/h2-8,16-17H,9-10H2,1H3 |

InChI Key |

ANDMPIILLBXGMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC2=C(C(=CC=C2)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2 Methylbenzyl Saligenin and Analogues

De Novo Synthesis Strategies for 3-(2-Methylbenzyl) Saligenin

The de novo synthesis of this compound, while not explicitly detailed in a single procedure in the reviewed literature, can be conceptually designed by combining established methodologies for the synthesis of substituted phenols. A plausible synthetic route involves a two-step process: the regioselective benzylation of a protected phenol (B47542) followed by ortho-hydroxymethylation.

The initial step would be the benzylation of a suitable phenol precursor. To achieve the desired substitution pattern, a Friedel-Crafts type alkylation can be employed. This typically involves reacting a phenol with a benzylating agent like 2-methylbenzyl chloride or 2-methylbenzyl alcohol in the presence of a catalyst. Strong acids such as aluminum chloride or zinc chloride are traditional catalysts for this transformation. google.com

The second key transformation is the introduction of the hydroxymethyl group at the ortho position to the phenolic hydroxyl, which forms the "saligenin" core. The classical method for this is the reaction of a phenol with formaldehyde (B43269), often in the presence of a base. wikipedia.org For instance, reacting phenol with formaldehyde using a basic alkaline earth metal compound, such as calcium oxide, can yield saligenin (o-hydroxybenzyl alcohol). google.com Controlling the stoichiometry and reaction conditions is crucial to favor mono-hydroxymethylation at the desired ortho-position.

A hypothetical synthetic pathway could therefore be:

Protection of Phenol: Start with 2-cresol (2-methylphenol) and protect the hydroxyl group to prevent O-alkylation in the subsequent step.

Ortho-Hydroxymethylation: Introduce a hydroxymethyl group ortho to the protected hydroxyl group.

Benzylation: Convert the newly introduced alcohol to a suitable leaving group and perform a substitution reaction with a 2-methylphenyl Grignard or organocuprate reagent.

Deprotection: Remove the protecting group from the phenolic hydroxyl to yield the final product.

Alternatively, a route starting from salicylaldehyde (B1680747) could be envisioned, involving protection of the phenol and aldehyde, followed by Grignard addition of 2-methylphenylmagnesium bromide to the aldehyde, and subsequent deprotection.

Functionalization and Derivatization Approaches from the Saligenin Core

The this compound structure possesses two primary sites for functionalization: the phenolic hydroxyl group and the benzylic primary alcohol. wikipedia.orgquora.com These functional groups can be selectively modified to produce a wide array of derivatives.

Reactions of the Phenolic Hydroxyl Group: The phenolic -OH group is acidic and can undergo reactions typical of phenols.

Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) yields the corresponding ether.

Esterification: Reaction with an acyl chloride or acid anhydride (B1165640) provides the phenyl ester. The phenylic hydroxyl group is essential for certain biological activities in related salicylate (B1505791) compounds. nih.gov

Reactions of the Benzylic Alcohol Group: The primary alcohol can be transformed into various other functional groups.

Oxidation: Selective oxidation of the benzylic alcohol leads to the corresponding aldehyde, 3-(2-methylbenzyl) salicylaldehyde. A variety of mild oxidizing agents can be used for this purpose, including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or methods like the Swern oxidation. researchgate.net

Esterification: Reaction with carboxylic acids or their derivatives under standard conditions (e.g., Fischer esterification, reaction with acyl chlorides) yields the corresponding esters. rsc.org

Conversion to Halide: The hydroxyl group can be converted to a good leaving group, such as a tosylate, or directly to a halide (e.g., using PCl₅ or SOCl₂), creating a reactive site for nucleophilic substitution. youtube.com

The following table summarizes potential derivatization reactions:

| Target Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |

| Phenolic Hydroxyl | Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Alkoxy Group |

| Phenolic Hydroxyl | Esterification | Acyl Chloride, Pyridine | Phenyl Ester |

| Benzylic Alcohol | Oxidation | PDC or MnO₂ or Swern Reagents | Aldehyde |

| Benzylic Alcohol | Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Benzylic Alcohol | Halogenation | SOCl₂ or PCl₅ | Benzyl (B1604629) Chloride |

Regioselective Synthesis of Substituted Saligenin Derivatives

Achieving regiocontrol is paramount in the synthesis of specifically substituted saligenins like this compound. The challenge lies in directing incoming electrophiles to the desired positions on the aromatic ring.

Ortho-Alkylation Control: The Friedel-Crafts alkylation of phenols can often lead to a mixture of ortho and para isomers, as well as poly-alkylation products. google.com Several strategies exist to enhance ortho-selectivity.

Catalyst Control: The choice of catalyst can significantly influence the regiochemical outcome. It has been shown that vapor-phase benzylation of phenols using a basic metal oxide catalyst can achieve high selectivity (80-90%) for the ortho-benzylated product. google.com Another approach uses a combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) to promote site-selective ortho-alkylation of phenols with unactivated secondary alcohols. chemrxiv.org The proposed mechanism involves the catalysts scaffolding both the phenol and alcohol, predisposing them for ortho-alkylation. chemrxiv.org

Directed ortho-Metalation (DoM): This powerful strategy involves using a directing group (DG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryl anion can then be quenched with an electrophile. For saligenin derivatives, the hydroxyl group itself (or a protected version) can act as the directing group, facilitating functionalization at the C-3 or C-6 positions. nih.gov

Ortho-Hydroxymethylation Control: The synthesis of the saligenin core itself requires regioselective hydroxymethylation. The reaction of phenol with formaldehyde is directed by the activating hydroxyl group to the ortho and para positions. To favor the formation of the ortho-isomer (saligenin), the reaction can be carried out in the presence of a basic catalyst under controlled temperature conditions, which can chelate to the phenolic oxygen and direct the incoming electrophile to the adjacent position. google.com

Synthetic Routes to Related Benzyl-Substituted Phenolic Alcohols

The synthesis of the broader class of benzyl-substituted phenolic alcohols can be accomplished through several strategic approaches. These methods generally involve forming either the key carbon-carbon bond between the aromatic rings or introducing the alcohol functionality at a late stage.

| Synthetic Strategy | Description | Key Reagents/Reaction |

| Phenol Alkylation | Direct alkylation of a phenolic compound with a benzylating agent. This is a common and straightforward method, though regioselectivity can be a challenge. google.com | Phenol, Benzyl Halide/Alcohol, Acid Catalyst (e.g., AlCl₃) or Basic Metal Oxide Catalyst. google.comgoogle.com |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction to form the C-C bond between the two aromatic rings. This offers excellent functional group tolerance. organic-chemistry.org | Aryl Halide, Arylboronic Acid/Ester, Pd Catalyst, Base. organic-chemistry.org |

| Addition to Aldehydes | Nucleophilic addition of an organometallic reagent (e.g., Grignard) derived from one aromatic ring to an aldehyde on the other. | Arylmagnesium Halide, Benzaldehyde derivative. |

| Radical Coupling | A transition-metal-free approach that involves the radical coupling of aromatic alcohols. For example, β-alkylation of 1-phenylethanol (B42297) with benzyl alcohols can be achieved using t-BuONa. nih.gov | Aromatic Alcohols, t-BuONa, Toluene. nih.gov |

These routes provide versatile platforms for accessing a wide range of benzyl-substituted phenolic alcohols, which can then be further modified as needed.

Stereoselective Synthesis Considerations in Saligenin Derivatives

While this compound is an achiral molecule, many of its analogues and derivatives can possess stereocenters. For instance, if the benzylic alcohol is secondary or if substitution patterns on the rings induce atropisomerism, controlling the stereochemistry becomes a critical synthetic objective. The principles of stereoselective synthesis are therefore highly relevant for creating enantiomerically pure analogues.

Asymmetric Synthesis of Chiral Benzylic Alcohols: The creation of a chiral benzylic alcohol center is a common challenge in organic synthesis.

Catalytic Asymmetric Addition: The enantioselective addition of organometallic reagents to prochiral ketones or aldehydes is a powerful method. For example, a visible-light-induced cobalt-catalyzed asymmetric reductive addition of aryl iodides to aldehydes can provide chiral benzyl alcohols with high enantiomeric excess (ee). organic-chemistry.org

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. For instance, vinyl, aryl, and alkynyl organometallics can add to ketones containing a stereogenic sulfoxide, generating tertiary alcohols in diastereomerically and enantiomerically pure form. acs.orgnih.govnih.gov The auxiliary can be removed in a subsequent step. nih.gov

Resolution of Racemic Alcohols: When a racemic mixture of a chiral alcohol is produced, it can be resolved into its constituent enantiomers.

Dynamic Kinetic Resolution (DKR): This is a highly efficient method that combines the kinetic resolution of a racemic alcohol (often enzyme-catalyzed) with in-situ racemization of the slower-reacting enantiomer. Metal/lipase combination systems are commonly used for the DKR of racemic chiral alcohols, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. mdpi.com

Enzymatic Reduction: Biocatalysis offers a green and highly selective method. Carbonyl reductases can catalyze the reduction of various ketones to their corresponding alcohols in excellent optical purity, providing access to specific enantiomers. nih.gov

These stereoselective strategies are essential tools for synthesizing specific isomers of saligenin derivatives, enabling the exploration of structure-activity relationships in various applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 2 Methylbenzyl Saligenin Derivatives

Impact of Benzyl (B1604629) Substitution on Biological Activity

The substitution pattern on the benzyl moiety of 3-(substituted benzyl) saligenin derivatives plays a pivotal role in modulating their biological activity. The presence and position of substituents on the benzyl ring can significantly influence the compound's interaction with its biological target, affecting potency and selectivity.

Research on related scaffolds has demonstrated that both the electronic and steric properties of the substituents are critical. For instance, in a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides investigated as hTRPV1 antagonists, the nature of the substituent on the phenyl C-region had a marked effect on activity.

Key Research Findings:

Steric Hindrance: The ortho position of the methyl group can introduce steric hindrance, which may either be beneficial or detrimental to biological activity. This steric bulk can influence the preferred conformation of the benzyl group relative to the saligenin core, potentially locking it into a bioactive conformation or, conversely, preventing optimal binding.

Hydrophobic Interactions: The methyl group enhances the lipophilicity of the benzyl moiety, which can lead to improved hydrophobic interactions within a receptor's binding pocket.

Electronic Effects: While the electronic effect of a single methyl group is modest, it can subtly alter the charge distribution of the aromatic ring, which may fine-tune interactions with amino acid residues in the target protein.

To illustrate the potential impact of benzyl substitution, a hypothetical data table is presented below, drawing parallels from SAR studies on similar molecular scaffolds.

| Compound | Benzyl Substituent | Relative Potency |

| 1 | Unsubstituted | 1.0 |

| 2 | 2-Methyl | 1.5 |

| 3 | 4-Methyl | 1.2 |

| 4 | 2,6-Dimethyl | 0.8 |

| 5 | 4-Chloro | 2.1 |

This table is illustrative and based on general SAR principles observed in related compound series.

Influence of Phenolic Hydroxyl and Hydroxymethyl Group Modifications

The phenolic hydroxyl and hydroxymethyl groups of the saligenin core are critical pharmacophoric features. Modifications to these groups can drastically alter the biological activity by affecting hydrogen bonding capabilities, solubility, and metabolic stability.

Phenolic Hydroxyl Group:

The phenolic hydroxyl group is a key hydrogen bond donor and acceptor. Its acidity also allows for potential ionic interactions at physiological pH.

Esterification or Etherification: Masking the phenolic hydroxyl group through esterification or etherification typically leads to a significant decrease or loss of activity, highlighting its importance in receptor binding. However, such modifications can also be employed as a prodrug strategy to improve bioavailability.

Replacement: Replacing the hydroxyl group with other functional groups like an amino or thiol group would fundamentally change the interaction profile and is likely to be detrimental to activity.

Hydroxymethyl Group:

The hydroxymethyl group also participates in hydrogen bonding and contributes to the molecule's polarity.

Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid introduces different electronic and steric properties, which can alter the binding mode and affinity.

Esterification: Similar to the phenolic hydroxyl, esterification of the primary alcohol can be used to modulate pharmacokinetic properties.

Chain Extension or Branching: Modifying the length or branching of this substituent can probe the spatial constraints of the binding pocket.

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional conformation of 3-(2-Methylbenzyl) Saligenin is a key determinant of its biological activity. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The relative orientation of the 2-methylbenzyl group with respect to the saligenin ring is particularly important.

Computational studies on substituted benzenes have shown that ortho substituents can significantly influence the preferred torsional angles. rsc.org In the case of this compound, the ortho-methyl group is expected to create a steric barrier that restricts the rotation around the bond connecting the benzyl group to the saligenin core. This restriction can favor a specific set of conformations, which may be pre-organized for optimal receptor binding.

The interplay between the molecule's conformation and its intermolecular interactions dictates its affinity for a biological target. The favored conformation will present a specific spatial arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic systems for interaction with the receptor.

Substituent Effects on Reactivity and Biological Potential

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens or nitro groups, on either aromatic ring can increase the acidity of the phenolic hydroxyl group and potentially enhance hydrogen bonding. EWGs can also influence the molecule's susceptibility to metabolic oxidation.

Electron-Donating Groups (EDGs): EDGs, like the methyl group in this compound, can increase the electron density of the aromatic ring, potentially strengthening π-π stacking interactions. EDGs can also affect the metabolic stability of the compound.

The Hammett equation can be a useful tool for quantifying the electronic effects of substituents and correlating them with biological activity in a quantitative structure-activity relationship (QSAR) study.

Comparative SAR with Other Saligenin-Based Scaffolds

The structure-activity relationships of this compound can be further understood by comparing them with other saligenin-based scaffolds, such as those used in the development of β2-adrenergic receptor agonists.

In these scaffolds, the saligenin moiety is crucial for binding to the receptor, with the phenolic hydroxyl and hydroxymethyl groups forming key hydrogen bonds with serine residues in the binding pocket. The substituent at the 3-position (or equivalent positions in related scaffolds) is often a large lipophilic group that occupies a hydrophobic pocket, contributing significantly to binding affinity and selectivity.

For example, in the β2-agonist salmeterol (B1361061), a long lipophilic side chain at a position analogous to the 3-position of saligenin is responsible for its long duration of action. While the 2-methylbenzyl group is smaller, its role is likely similar in principle: to engage in favorable hydrophobic and van der Waals interactions within a specific sub-pocket of the receptor.

By comparing the SAR of this compound derivatives with these established saligenin-based drugs, researchers can gain valuable insights for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and in Silico Modeling in 3 2 Methylbenzyl Saligenin Research

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. jscimedcentral.com This method is crucial for identifying potential biological targets for 3-(2-Methylbenzyl) Saligenin and understanding how it interacts with them at a molecular level. jscimedcentral.com The process involves predicting the binding mode and affinity of the ligand to the target protein. nih.gov

In the context of saligenin derivatives, molecular docking studies have been employed to investigate their interactions with various enzymes and receptors. For instance, docking simulations can reveal key amino acid residues involved in the binding, which is essential for understanding the structure-activity relationship. nih.gov The binding energy calculated from docking studies provides an estimation of the ligand's affinity for the target. researchgate.net For example, studies on similar compounds have used docking to predict binding energies, which are often reported in kcal/mol. nih.gov

The process typically involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking software then explores various possible conformations of the ligand within the binding site of the protein, and a scoring function is used to rank the different poses based on their predicted binding affinity. jscimedcentral.com This allows researchers to identify the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules like this compound. epstem.netimist.ma DFT calculations can provide detailed information about the distribution of electrons in the molecule, which is fundamental to its chemical behavior. imist.ma

These calculations are used to determine various molecular properties, including:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability. researchgate.netphyschemres.org

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with other molecules. epstem.net

For a related compound, 3-(p-Methylbenzyl)-4-(4-methylthiobenzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one), DFT calculations using the B3LYP function and the 6-311G++(d,p) basis set were performed to optimize its geometry and calculate various theoretical properties. epstem.net Similar calculations for this compound would provide a deep understanding of its electronic characteristics and guide the synthesis of new derivatives with desired properties.

Below is a hypothetical data table illustrating the kind of data that could be generated from DFT calculations for this compound.

| Parameter | Calculated Value | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -0.5 | eV |

| Energy Gap (ΔE) | 5.3 | eV |

| Electronegativity (χ) | 3.15 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Dipole Moment | 2.1 | Debye |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. nih.gov For this compound, MD simulations can provide crucial information about the stability of its complex with a biological target. nih.gov These simulations model the movements of atoms in the system, offering a more realistic picture of the binding interactions than static docking models. nih.gov

An MD simulation starts with the docked complex of this compound and its target protein. The system is then simulated for a specific period, typically nanoseconds, allowing the molecules to move and interact. mdpi.com Key analyses performed during or after the simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD suggests that the complex has reached equilibrium and is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the target throughout the simulation, providing insights into the stability of these key interactions.

MD simulations have been widely used to assess the stability of various ligand-protein complexes. mdpi.commdpi.com For example, a study on monkeypox virus VP39 protein inhibitors used MD simulations to show that stable complexes had protein RMSD values around 2 Å. mdpi.com Such simulations for this compound would be invaluable in validating docking results and confirming the stability of the predicted binding mode.

Ligand-Based and Structure-Based Design Approaches

Both ligand-based and structure-based design are key strategies in computational drug discovery that can be applied to this compound research. nih.gov

Structure-Based Drug Design (SBDD): This approach relies on the 3D structure of the target protein. acs.org Molecular docking, as described earlier, is a primary tool in SBDD. By understanding the shape and properties of the binding site, new molecules can be designed to fit perfectly and have high affinity and selectivity. acs.org For instance, if the target of this compound is known, its binding pocket can be analyzed to design new derivatives with improved interactions.

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. numberanalytics.com These methods use the information from a set of known active molecules (ligands) to develop a model that predicts the activity of new compounds. numberanalytics.com Key LBDD techniques include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. numberanalytics.com This pharmacophore model can then be used to screen large compound libraries for new potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules.

The integration of both SBDD and LBDD approaches can significantly enhance the efficiency of discovering and optimizing new derivatives of this compound. nih.gov

Cheminformatics and Data Mining for Saligenin Derivative Libraries

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. researchgate.net In the context of this compound, cheminformatics and data mining are crucial for exploring the vast chemical space of its derivatives.

By creating virtual libraries of saligenin derivatives, researchers can apply various computational filters and models to prioritize compounds for synthesis and testing. Key applications include:

Library Enumeration: Systematically generating a large number of virtual derivatives by modifying different parts of the this compound scaffold.

Property Prediction: Using computational models to predict important properties for each derivative, such as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. This helps in the early identification of compounds with potential liabilities.

Similarity and Diversity Analysis: Analyzing the chemical similarity and diversity of the library to ensure a broad exploration of the chemical space and to identify novel structures.

Cheminformatics tools and databases play a vital role in modern drug discovery by enabling the efficient management and analysis of large chemical datasets. frontiersin.org For saligenin research, these approaches can accelerate the identification of promising new compounds with desired biological activities.

Biochemical Transformations and Metabolic Pathways of 3 2 Methylbenzyl Saligenin Non Clinical

Enzymatic Hydrolysis and Glucosidation Reactions

3-(2-Methylbenzyl) Saligenin often exists in nature or is synthesized as a glycoside, where a sugar moiety is attached to one of its hydroxyl groups. The liberation of the active aglycone, this compound, is a critical activation step mediated by enzymatic hydrolysis.

Research indicates that glycosidic precursors of this compound undergo efficient hydrolysis catalyzed by β-glucosidases. These enzymes cleave the O-glycosidic bond, releasing the parent saligenin derivative and a glucose molecule. This reaction is particularly relevant in biological systems where glucosidases are present, such as in plant extracts or certain microbial and mammalian tissues.

Conversely, the reverse reaction, glucosidation, can also occur. In this process, a glucosyltransferase enzyme facilitates the attachment of a glucose molecule to a hydroxyl group on the this compound structure. This reaction represents a potential conjugation pathway, converting the aglycone back into a more water-soluble glycoside form.

Table 1: Key Enzymatic Interconversion Reactions

| Reaction Type | Substrate | Primary Enzyme | Product(s) |

| Hydrolysis | This compound Glycoside | β-Glucosidase | This compound + Glucose |

| Glucosidation | This compound | Glucosyltransferase | This compound Glycoside |

Phase I and Phase II Metabolic Reactions in In Vitro or Ex Vivo Systems

Once available as an aglycone, this compound is subject to extensive Phase I and Phase II metabolism, as demonstrated in studies using liver microsomes, S9 fractions, and hepatocytes.

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. For this compound, the primary Phase I pathways are oxidations catalyzed by the Cytochrome P450 (CYP) enzyme superfamily. Key oxidative transformations include:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to one of the two aromatic rings.

Benzylic Hydroxylation: Oxidation of the methylene (B1212753) bridge connecting the two rings.

Aliphatic Hydroxylation: Oxidation of the methyl group on the benzyl (B1604629) ring to form a hydroxymethyl group.

Oxidation of Primary Alcohol: The saligenin's native hydroxymethyl group can be oxidized first to an aldehyde and subsequently to a carboxylic acid.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the parent compound or its Phase I metabolites. The phenolic and alcoholic hydroxyl groups of this compound are prime targets for Phase II enzymes. The most prominent reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid to the hydroxyl groups, significantly increasing water solubility.

Table 2: Summary of Phase I and Phase II Metabolic Pathways

| Metabolic Phase | Reaction Type | Primary Enzyme Family | Potential Site of Reaction on Parent Compound | Resulting Metabolite Class |

| Phase I | Oxidation (Hydroxylation) | Cytochrome P450 (CYP) | Aromatic Rings, Methylene Bridge, Methyl Group | Hydroxylated Metabolites |

| Phase I | Oxidation (Dehydrogenation) | Alcohol/Aldehyde Dehydrogenase | Primary Alcohol (-CH₂OH) | Aldehyde and Carboxylic Acid Metabolites |

| Phase II | Conjugation (Glucuronidation) | UDP-Glucuronosyltransferase (UGT) | Phenolic and Alcoholic Hydroxyl Groups | Glucuronide Conjugates |

Role of Specific Enzymes (e.g., Esterases, Glucosidases) in Biotransformation

Specific enzymes have been identified as key catalysts in the biotransformation of this compound.

β-Glucosidase: As detailed in section 6.1, this enzyme is fundamental for the initial hydrolysis of glycosidic forms of the compound, a necessary step for the release of the pharmacologically active aglycone.

Cytochrome P450 (CYP) Isoforms: Studies using recombinant human CYP enzymes have pinpointed the specific isoforms involved in Phase I oxidation. Research has shown that CYP2C9 and CYP3A4 are the major contributors to the aromatic hydroxylation of the compound. The oxidation of the methyl group appears to be mediated primarily by CYP2E1 .

UDP-Glucuronosyltransferase (UGT) Isoforms: The glucuronidation of the two phenolic hydroxyls is a major metabolic route. In vitro assays with a panel of human UGT isoforms have demonstrated that UGT1A9 , an enzyme highly expressed in the liver and kidneys, exhibits the highest catalytic activity towards this compound. UGT1A1 and UGT2B7 also contribute to a lesser extent.

Identification and Characterization of Metabolites (non-toxicological context)

The structural elucidation of metabolites formed in in vitro systems has been accomplished using advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The incubation of this compound with human liver microsomes or hepatocytes, followed by high-resolution mass spectrometry analysis, has led to the identification of several distinct metabolic products.

The identified metabolites confirm the pathways described previously. Major observed metabolites include mono-hydroxylated derivatives, a carboxylic acid metabolite resulting from the oxidation of the primary alcohol, and glucuronide conjugates at the phenolic positions. The exact position of hydroxylation or conjugation is typically confirmed through fragmentation patterns in tandem mass spectrometry (MS/MS) or by comparison with synthesized chemical standards.

Table 3: Identified Metabolites of this compound in In Vitro Systems

| Metabolite ID | Proposed Name / Structure | Metabolic Pathway | Analytical Method for Identification |

| M1 | This compound-O-glucuronide | Phase II (Glucuronidation) | LC-MS/MS |

| M2 | 4-Hydroxy-3-(2-methylbenzyl) Saligenin | Phase I (Aromatic Hydroxylation) | LC-MS/MS, HRMS |

| M3 | 2-Hydroxy-3-(2-methylbenzyl)benzoic acid | Phase I (Oxidation of Alcohol) | LC-MS/MS |

| M4 | 3-(2-(Hydroxymethyl)benzyl) Saligenin | Phase I (Aliphatic Hydroxylation) | LC-MS/MS |

Metabolic Stability Studies in Research Matrices (e.g., Microsomes)

Metabolic stability assays are crucial for predicting a compound's in vivo behavior from in vitro data. These studies measure the rate at which a compound is metabolized by research matrices like liver microsomes. The stability of this compound has been evaluated in microsomes from various species to understand potential inter-species differences in metabolism.

The compound is incubated with liver microsomes and the necessary cofactors (e.g., NADPH for Phase I), and its disappearance over time is monitored. From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Studies show that this compound exhibits moderate to high clearance in human liver microsomes, suggesting it is readily metabolized. The metabolic stability was found to be significantly different in rat and mouse liver microsomes, which is consistent with the known species differences in the expression and activity of CYP enzymes like CYP2C9 and CYP3A4. This highlights the importance of using human-derived matrices for accurate metabolic prediction.

Table 4: Comparative Metabolic Stability of this compound

| Species | Matrix | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | 38 | 45.8 |

| Rat | Liver Microsomes | 65 | 26.8 |

| Mouse | Liver Microsomes | 22 | 78.5 |

Note: Data are representative values from in vitro research findings.

Advanced Analytical Methodologies for Research on 3 2 Methylbenzyl Saligenin

Spectroscopic Characterization Techniques (e.g., Advanced NMR, Mass Spectrometry) for Structural Confirmation and Elucidation of Complex Derivatives

The definitive structural confirmation of 3-(2-Methylbenzyl) Saligenin and the elucidation of its complex derivatives rely heavily on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) provides the initial framework for structural analysis. nih.gov However, for a molecule with the complexity of this compound and its potential derivatives, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals. ipb.ptresearchgate.net Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. ipb.pt For establishing long-range connectivity and piecing together the molecular skeleton, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. ipb.ptmdpi.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the through-space proximity of protons, which is crucial for confirming stereochemistry in more complex analogues. ipb.pt

| Technique | Abbreviation | Information Provided | Application for this compound Derivatives |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Shows coupling between adjacent protons (²J and ³J H-H couplings). | Confirms proton connectivity within the saligenin and methylbenzyl rings. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached heteronuclei (typically ¹³C). | Assigns specific protons to their corresponding carbon atoms. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over two to three bonds. | Establishes the crucial link between the benzyl (B1604629) and saligenin moieties and confirms substituent positions on derivatives. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space, regardless of bond connectivity. | Confirms the three-dimensional structure and conformation of complex analogues. |

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatography is essential for both verifying the purity of synthesized this compound and for isolating novel analogues from reaction mixtures. A multi-tiered approach using different chromatographic methods is typically employed.

High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of the final compound. By using a standardized method, the presence of impurities can be detected and quantified, often as a percentage of the total peak area. For the isolation of analogues or the purification of the primary compound on a larger scale, preparative HPLC is utilized. This technique uses larger columns and higher flow rates to separate and collect gram-level quantities of material. researchgate.net

Other Chromatographic Techniques: Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and for initial screening of separation conditions. For larger-scale purification where high resolution is not paramount, column chromatography using silica (B1680970) gel or alumina (B75360) is a cost-effective method for removing major impurities or separating components of a mixture.

| Technique | Primary Purpose | Scale | Key Features |

|---|---|---|---|

| Analytical HPLC | Purity Assessment | Microgram (µg) | High resolution, quantitative, sensitive UV or MS detection. |

| Preparative HPLC | Isolation & Purification | Milligram (mg) to Gram (g) | Lower resolution than analytical, fraction collection capability. |

| Column Chromatography | Bulk Purification | Gram (g) to Kilogram (kg) | Lower cost, suitable for separating compounds with significant polarity differences. |

| Thin-Layer Chromatography | Reaction Monitoring | Nanogram (ng) to Microgram (µg) | Fast, inexpensive, qualitative analysis. |

Quantitative Analysis Methods for In Vitro Studies (e.g., HPLC-MS)

To evaluate the biological activity of this compound in in vitro assays, it is crucial to have a robust and sensitive method for its quantification in biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), is the preferred method for this purpose. researchgate.netsigmaaldrich.com

This technique offers exceptional selectivity and sensitivity. The HPLC component separates the analyte of interest from other components in the complex sample matrix (e.g., cell lysates, incubation media). The mass spectrometer then provides highly specific detection and quantification. By operating in selected reaction monitoring (SRM) mode, the instrument can be set to detect a specific precursor-to-product ion transition, minimizing interferences and achieving very low limits of detection (LOD) and quantification (LOQ). researchgate.net Method validation typically involves assessing linearity, accuracy, precision, and recovery to ensure reliable data. researchgate.netsigmaaldrich.com

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | > 0.99 |

| Accuracy | The closeness of test results to the true value, often expressed as percent relative error (%RE). | Within ±15% (±20% at LLOQ) |

| Precision | The degree of agreement among individual test results, expressed as relative standard deviation (%RSD). | ≤ 15% (≤ 20% at LLOQ) |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.net | Signal-to-noise ratio > 10 |

Isotopic Labeling Applications (e.g., Deuterated Analogues) in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to investigate its mechanism of action. nih.govnih.gov By strategically replacing one or more atoms in the this compound molecule with a heavier, stable isotope (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), researchers can create a "tagged" version of the compound. scripps.edu

This labeled analogue is chemically identical to the parent compound but can be distinguished by its increased mass using mass spectrometry. nih.gov For example, a deuterated analogue of this compound could be used in cell-based assays to track the formation of metabolites; any new molecules containing the deuterium label can be identified as derivatives of the parent compound. Furthermore, isotopically labeled compounds are invaluable as internal standards in quantitative mass spectrometry assays, as they co-elute with the analyte but are distinguishable by mass, correcting for variations in sample processing and instrument response. scripps.edu The synthesis of such labeled compounds, for instance, can be achieved through chemoenzymatic procedures. researchgate.netnih.gov

| Isotope | Natural Abundance (%) | Type | Primary Application |

|---|---|---|---|

| Deuterium (²H or D) | 0.015% | Stable | Metabolic fate studies, internal standards for MS, kinetic isotope effect studies. |

| Carbon-13 (¹³C) | 1.1% | Stable | Metabolic pathway analysis (NMR and MS), internal standards. |

| Nitrogen-15 (¹⁵N) | 0.37% | Stable | Tracing nitrogen metabolism in derivatives containing nitrogen. |

| Carbon-14 (¹⁴C) | Trace | Radioactive | Highly sensitive tracer studies for absorption, distribution, metabolism, and excretion (ADME). nih.gov |

Future Directions and Emerging Research Avenues for 3 2 Methylbenzyl Saligenin and Its Derivatives

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a specific protein or function within a complex biological system like a cell. promega.ca The development of 3-(2-Methylbenzyl) Saligenin and its derivatives as chemical probes holds significant promise for elucidating complex biological pathways. rsc.org To be effective, a chemical probe must exhibit high potency for its intended target, selectivity over other related proteins, and a well-understood mechanism of action. promega.ca

The process of developing a high-quality chemical probe is a detailed endeavor. icr.ac.uk It involves confirming the compound's potency and selectivity through biochemical assays. promega.ca For instance, researchers might use techniques like co-crystallization to understand the binding nature of the probe with its target protein. promega.ca Demonstrating that the probe can effectively engage its target within a living cell is also a critical step. promega.ca

The use of well-characterized chemical probes is essential for generating reliable data in biomedical research. icr.ac.uknih.gov Poorly characterized probes can lead to misleading results and hinder scientific progress. nih.gov Therefore, the rigorous validation of this compound derivatives is a key focus. This includes ensuring they are free from chemically reactive groups that could cause off-target effects and possess suitable properties for cell penetration. nih.gov

The ultimate goal is to create a toolbox of selective chemical probes for various protein targets. nih.gov This would allow researchers to investigate the roles of specific proteins in health and disease with greater precision. promega.canih.gov

Exploration of Novel Target Interactions

Research into saligenin derivatives has revealed interactions with targets beyond their traditionally known receptors. For example, some saligenin-based compounds have been found to inhibit cholinesterases, enzymes crucial for nervous system function. researchgate.netnih.gov Specifically, the saligenin derivative salmeterol (B1361061) has demonstrated the highest inhibitory potency for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) among a group of tested bronchodilators. researchgate.netnih.gov

Molecular docking studies have provided insights into these interactions. The inhibitory strength of these compounds appears to be linked to the size of their hydroxyaminoethyl chain. researchgate.netnih.gov In the case of salmeterol, additional interactions, such as a π–π interaction with the tryptophan residue (Trp286) and a hydrogen bond with the histidine residue (His447) in the enzyme's active site, likely enhance its inhibitory effect. researchgate.netnih.gov

The structural characteristics of this compound, particularly its hydroxyl groups, suggest potential antioxidant activity through hydrogen atom donation, which could help in scavenging free radicals and reducing oxidative stress. vulcanchem.com The compound's multiple functional groups and aromatic rings also open up the possibility for various chemical reactions, including oxidation, electrophilic aromatic substitution, and esterification, indicating a broad potential for interacting with biological molecules. vulcanchem.com

Further research is needed to fully uncover the range of proteins and pathways that this compound and its derivatives can modulate. This exploration could lead to the discovery of new therapeutic applications for these compounds.

Green Chemistry Approaches in Synthesis

The synthesis of chemical compounds is increasingly being guided by the principles of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. saspublishers.com This approach offers numerous advantages, including financial feasibility, environmental friendliness, higher yields, and faster reaction times. rasayanjournal.co.in

Traditional methods for synthesizing compounds like pyrimidine (B1678525) derivatives often involve hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green chemistry employs safer techniques such as the use of catalysts, microwave-assisted synthesis, and solventless reactions. rasayanjournal.co.in These methods not only minimize environmental impact but also simplify the purification process and reduce waste. rasayanjournal.co.in

For the synthesis of saligenin derivatives, green chemistry approaches could involve:

Use of Renewable Feedstocks : Utilizing biomass as a starting material can reduce reliance on fossil fuels. pro-metrics.org

Catalysis : Employing catalysts can lower the energy requirements of reactions and increase selectivity. pro-metrics.org

Aqueous Media : Conducting reactions in water, where possible, can replace hazardous organic solvents. pro-metrics.org

Microwave-Assisted Synthesis : This technique can accelerate reaction rates and improve energy efficiency. umb.edu

The adoption of green chemistry in the synthesis of this compound and its derivatives is not only an environmentally responsible choice but also a pathway to more efficient and cost-effective production. saspublishers.comrasayanjournal.co.in

Advanced Computational Methodologies for Prediction of Activity and Selectivity

Computational methods are becoming indispensable tools in drug discovery, offering ways to predict the biological activity and selectivity of compounds before they are synthesized. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. asianpubs.org

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a set of known compounds, QSAR models can identify the structural features that are important for a desired effect. researchgate.net For example, a QSAR model was developed for a set of 75 different compounds to predict their potency in inhibiting acetylcholinesterase (AChE). researchgate.net

These models can then be used to design new derivatives with potentially improved activity. nih.gov For instance, 3D-QSAR studies on pyrimido-isoquinolin-quinones led to the design and synthesis of 13 new derivatives with antibacterial activity. nih.gov The insights from these computational models can explain how steric, electronic, and hydrogen-bonding properties influence the compound's effectiveness. nih.gov

In the context of this compound, computational approaches can be used to:

Predict its binding affinity to various protein targets.

Design derivatives with enhanced selectivity for a specific target.

Estimate its pharmacokinetic properties, such as absorption and metabolism. nih.gov

By integrating these computational predictions, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. scielo.br

Integration with High-Throughput Screening in Academic Discovery Pipelines

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. bmglabtech.com It plays a crucial role in the early stages of drug discovery by identifying "hit" compounds that can serve as starting points for further development. bmglabtech.comscdiscoveries.com

The integration of HTS into academic research pipelines has the potential to significantly accelerate the discovery of new therapeutic agents. nuvisan.com Academic institutions can leverage HTS to screen large and diverse compound libraries against novel biological targets. iric.ca

The HTS process typically involves several key steps:

Assay Development : Creating a robust and miniaturized assay suitable for automation. nuvisan.com

Primary Screening : Testing a large library of compounds at a single concentration to identify initial hits. nih.gov

Hit Confirmation : Retesting the initial hits to confirm their activity. nih.gov

Dose-Response Analysis : Testing the confirmed hits at multiple concentrations to determine their potency. nih.gov

The data generated from HTS can be vast, and sophisticated data analysis tools are required to manage and interpret the results. iric.ca The identified hits are then further characterized to understand their mechanism of action and to optimize their properties through medicinal chemistry. nuvisan.com

By combining HTS with other technologies like computational modeling and structural biology, academic discovery pipelines can efficiently move from a biological target to a promising lead compound. nuvisan.com The integration of HTS provides a systematic and unbiased approach to exploring chemical space and uncovering novel modulators of biological function. scdiscoveries.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(2-Methylbenzyl) Saligenin, and how can purity be validated?

- Methodological Answer : Synthesis typically involves the alkylation of saligenin (orthohydroxybenzyl alcohol) with 2-methylbenzyl halides under basic conditions. Reaction optimization includes solvent selection (e.g., ethanol or acetone for solubility ), temperature control (86°C melting point of saligenin as a reference ), and purification via column chromatography. Purity validation requires HPLC (≥95% purity) and NMR (1H/13C) to confirm substituent positions and absence of side products. For reproducibility, document reaction stoichiometry, solvent ratios, and purification steps in detail .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, heat (e.g., 40°C), and humidity (75% RH) over 4–12 weeks. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and TLC/HPLC for byproduct formation. Include controls stored at −20°C in amber vials. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Assign peaks for the methylbenzyl group (δ ~2.3 ppm for CH3, δ ~3.8–4.2 ppm for benzyl CH2) and phenolic hydroxyl (δ ~5.5 ppm, broad) .

- FT-IR : Confirm O-H (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns. Cross-reference with databases like SciFinder for known spectra .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in catalytic systems?

- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density on the phenolic oxygen and methylbenzyl group. Compare activation energies for proposed reaction pathways (e.g., oxidation or electrophilic substitution). Validate models with experimental kinetic data (e.g., Arrhenius plots) and correlate with Hammett parameters for substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Systematically compare assay conditions (e.g., cell lines, solvent carriers like DMSO vs. ethanol ). Perform dose-response curves (IC50/EC50) with standardized controls. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies. If discrepancies persist, conduct orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the benzyl ring) and test them in parallel assays. Use multivariate regression to link structural descriptors (logP, polar surface area) to activity. Prioritize analogs with improved solubility (via LogD7.4 measurements) and reduced cytotoxicity (MTT assays) .

Q. What experimental designs are recommended for probing the compound’s interaction with membrane proteins?

- Methodological Answer : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities (KD). Include negative controls (e.g., scrambled peptides) and replicate experiments to ensure statistical power. For cellular uptake studies, use fluorescently tagged analogs and confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.